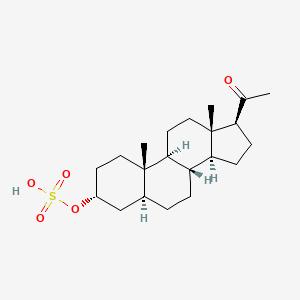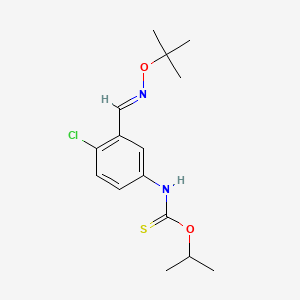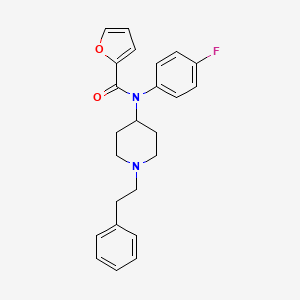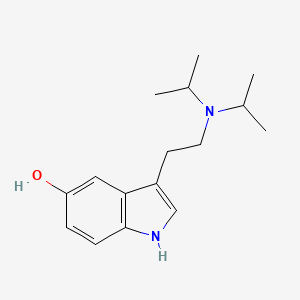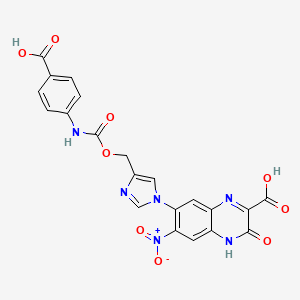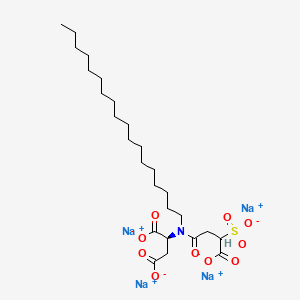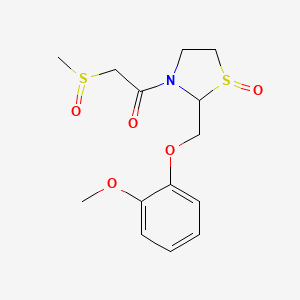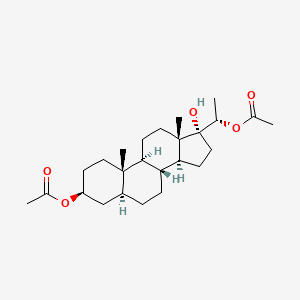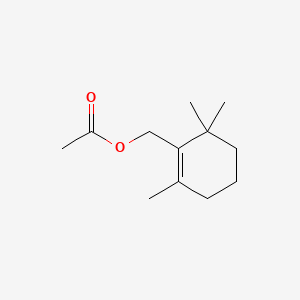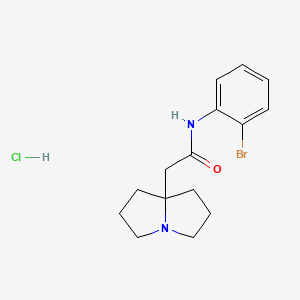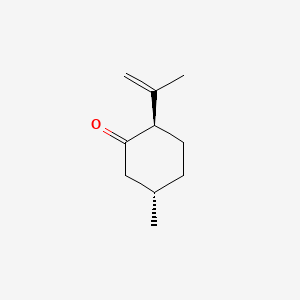
p-MENTH-8-EN-3-ONE, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-MENTH-8-EN-3-ONE, trans-: is a monoterpenoid compound with the molecular formula C10H16O . It is a derivative of p-menthane and is known for its characteristic minty aroma. This compound is commonly found in essential oils and has various applications in the fragrance and flavor industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of p-MENTH-8-EN-3-ONE, trans- can be achieved through several methods. One common approach involves the oxidation of pulegone, a naturally occurring monoterpene, using oxidizing agents such as potassium permanganate or chromium trioxide . The reaction typically requires controlled conditions to ensure the selective formation of the desired trans-isomer.
Industrial Production Methods: Industrial production of p-MENTH-8-EN-3-ONE, trans- often involves the use of biocatalysts. Enzymatic systems of microorganisms, such as bacteria and fungi, can be employed to transform monoterpenes into their derivatives. This method is advantageous as it allows for the production of compounds with high optical purity and reduces the generation of toxic chemical waste .
Analyse Des Réactions Chimiques
Types of Reactions: p-MENTH-8-EN-3-ONE, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form p-menth-1-en-7,8-diol and 8-hydroxy-p-menth-1-en-7-oic acid.
Reduction: Reduction reactions can convert p-MENTH-8-EN-3-ONE, trans- into its corresponding alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Acylation Reagents: Benzoyl chloride for enolization and acylation reactions.
Major Products:
Oxidation Products: p-menth-1-en-7,8-diol, 8-hydroxy-p-menth-1-en-7-oic acid.
Reduction Products: Corresponding alcohols of p-MENTH-8-EN-3-ONE, trans-.
Applications De Recherche Scientifique
Chemistry: p-MENTH-8-EN-3-ONE, trans- is used as a starting material for the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: The compound has been studied for its potential antimicrobial properties. It has shown activity against various pathogenic microorganisms, including bacteria and fungi .
Medicine: Research has indicated that p-MENTH-8-EN-3-ONE, trans- may have potential therapeutic applications due to its antimicrobial and anti-inflammatory properties .
Industry: In the fragrance and flavor industries, p-MENTH-8-EN-3-ONE, trans- is used as a key ingredient in the formulation of minty and herbal scents .
Mécanisme D'action
The mechanism of action of p-MENTH-8-EN-3-ONE, trans- involves its interaction with microbial cell membranes. Due to its lipophilic nature, the compound can partition into the lipid bilayer of cell membranes, disrupting their integrity and leading to cell lysis . Additionally, the compound can undergo enzymatic transformations, resulting in the formation of various bioactive metabolites .
Comparaison Avec Des Composés Similaires
p-MENTH-1-EN-8-OL (α-terpineol): Another monoterpenoid with a similar structure but different functional groups.
p-MENTH-3-ENE-1,2,8-TRIOL: A derivative of p-MENTH-8-EN-3-ONE with additional hydroxyl groups.
Uniqueness: p-MENTH-8-EN-3-ONE, trans- is unique due to its specific structural configuration and its ability to undergo a wide range of chemical reactions. Its distinct minty aroma and potential antimicrobial properties further distinguish it from other similar compounds .
Propriétés
Numéro CAS |
57129-09-6 |
|---|---|
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
(2R,5S)-5-methyl-2-prop-1-en-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h8-9H,1,4-6H2,2-3H3/t8-,9+/m0/s1 |
Clé InChI |
RMIANEGNSBUGDJ-DTWKUNHWSA-N |
SMILES isomérique |
C[C@H]1CC[C@@H](C(=O)C1)C(=C)C |
SMILES canonique |
CC1CCC(C(=O)C1)C(=C)C |
Densité |
0.925-0.932 |
Description physique |
Colourless to yellow liquid, minty-woody, mildly green odour |
Solubilité |
insoluble in water; soluble in alcohol and oils miscible (in ethanol) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


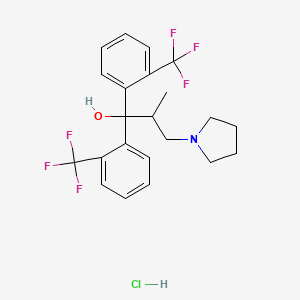
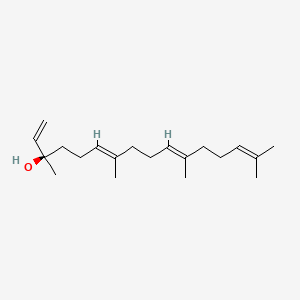
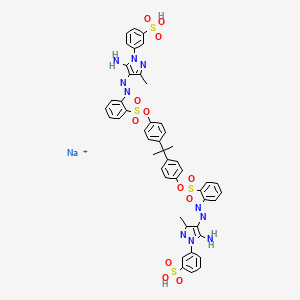
![(9S,10R,12S,15R,17R,18S,19S,20R,23Z,25Z,27R,28R)-3,13,19,28-tetramethylspiro[4,7,11,16,21,29,30-heptaoxaheptacyclo[25.2.1.117,20.03,5.09,15.09,19.010,12]hentriaconta-13,23,25-triene-18,2'-oxirane]-6,22-dione](/img/structure/B12781361.png)
